![molecular formula C19H22ClNO2S B11178556 2-[(4-chlorobenzyl)sulfanyl]-N-(3-ethoxypropyl)benzamide](/img/structure/B11178556.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(3-ethoxypropyl)benzamide
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide is a chemical compound with the molecular formula C19H22ClNO2S. It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and an ethoxypropyl-substituted benzamide moiety. This compound is utilized in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide typically involves the following steps:
Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl methyl sulfide.
Amidation Reaction: The 4-chlorophenyl methyl sulfide is then reacted with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl linkage may participate in redox reactions. The ethoxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3-ethoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClNO2S |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H22ClNO2S/c1-2-23-13-5-12-21-19(22)17-6-3-4-7-18(17)24-14-15-8-10-16(20)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,22) |
InChI Key |
ANPYOBZTJKJJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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